4-(Cyclohex-3-en-1-ylformamido)butanoic acid
Overview
Description
4-(Cyclohex-3-en-1-ylformamido)butanoic acid is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . This compound is notable for its unique structure, which includes a cyclohexene ring and a formamido group attached to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-ylformamido)butanoic acid typically involves the reaction of cyclohex-3-en-1-amine with butanoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-3-en-1-ylformamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohex-3-en-1-ylamine derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
4-(Cyclohex-3-en-1-ylformamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-3-en-1-ylformamido)butanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, potentially affecting their function. The cyclohexene ring may also interact with hydrophobic regions of proteins or cell membranes, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylformamido)butanoic acid: Lacks the double bond in the cyclohexene ring.
4-(Cyclohex-3-en-1-ylamino)butanoic acid: Contains an amino group instead of a formamido group.
4-(Cyclohex-3-en-1-ylformamido)pentanoic acid: Has an additional carbon in the alkyl chain.
Uniqueness
4-(Cyclohex-3-en-1-ylformamido)butanoic acid is unique due to the presence of both a cyclohexene ring and a formamido group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-(cyclohex-3-ene-1-carbonylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQTIYXSTVFTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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